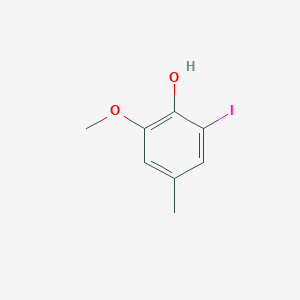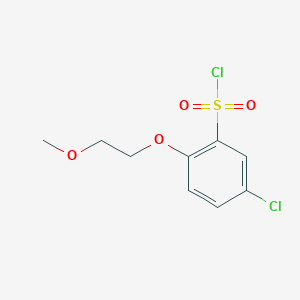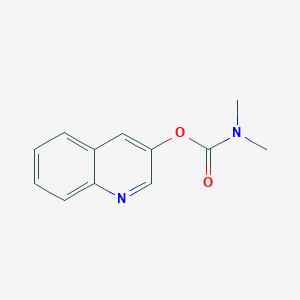
Quinolin-3-yl dimethylcarbamate
Übersicht
Beschreibung
Quinolin-3-yl dimethylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is a member of the carbamate family and has a unique structure that allows it to interact with biological systems in a specific way. In
Wissenschaftliche Forschungsanwendungen
BET Bromodomain Inhibition
Quinoline derivatives have been synthesized and evaluated for their efficacy as BET (bromodomain and extra-terminal motif) inhibitors. One compound, incorporating a quinoline moiety, demonstrated potent antitumor activity in leukemia and breast cancer models, indicating a potential application in cancer therapy. This compound exhibited high binding affinity to BET proteins and significant antitumor activity, making it a promising candidate for further investigation in oncology (Zhao et al., 2017).
Antipsychotic Effects
Research on quinoline derivatives, specifically 2-(dimethylamino)- and 2-(methylamino)-7H-naphtho[1,2,3-de]quinolin-7-one, has shown potential antipsychotic effects. These compounds demonstrated efficacy in reducing depressive-like behaviors in a ketamine-induced experimental model of psychosis in mice. The results suggest that these quinoline derivatives could be a new strategy for treating depressive symptoms in schizophrenia patients, indicating their potential use in neuropsychiatric disorders (Moghaddam et al., 2013).
Anti-inflammatory and DMARDs
Quinoline and quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory effects, particularly as potential DMARDs (disease-modifying antirheumatic drugs). These compounds have shown potent anti-inflammatory effects in an adjuvant arthritis rat model. This research highlights the therapeutic potential of these derivatives in treating inflammatory diseases and rheumatic conditions, opening new avenues for the development of more effective treatments (Baba et al., 1996).
Antithrombotic Properties
The compound 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one has been studied for its effects on platelet function and experimental thrombosis. It demonstrated significant antithrombotic activity in animal models, indicating its potential as a therapeutic agent for thrombosis-related disorders. This compound's ability to inhibit platelet aggregation and its oral activity in animal models suggest its potential application in preventing thrombotic diseases (Buchanan et al., 1989).
Zukünftige Richtungen
Quinoline and its derivatives have found a variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods for quinoline-based compounds, including Q3DMC.
Wirkmechanismus
Target of Action
Quinoline derivatives, including Quinolin-3-yl dimethylcarbamate, have been found to target various proteins and enzymes in the body. One of the primary targets of quinoline derivatives is the estrogen receptor β (ER β) , which plays a crucial role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives interact with their targets, such as ER β, by binding selectively to these receptors. This interaction can result in changes in the function of these targets, potentially leading to various biological effects .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways. For instance, they have been found to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Pharmacokinetics
Quinoline derivatives are generally known for their high and selective activity, as well as low toxicity on human cells .
Result of Action
The molecular and cellular effects of Quinolin-3-yl dimethylcarbamate’s action can vary depending on the specific targets and pathways it affects. For instance, if it targets ER β, it could potentially influence the function of the mammalian reproductive system . If it affects DNA synthesis in bacteria, it could lead to bacterial death .
Action Environment
The action, efficacy, and stability of Quinolin-3-yl dimethylcarbamate can be influenced by various environmental factors. For instance, the synthesis of quinoline derivatives has been found to be more efficient under green and clean conditions, using alternative reaction methods .
Eigenschaften
IUPAC Name |
quinolin-3-yl N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOIISYPFREZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552590 | |
| Record name | Quinolin-3-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112934-33-5 | |
| Record name | Quinolin-3-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





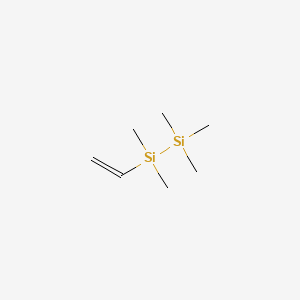




![7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-](/img/structure/B3045666.png)
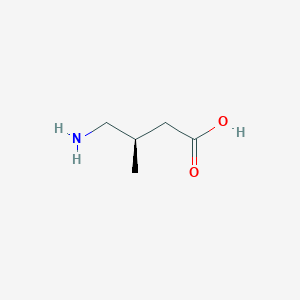
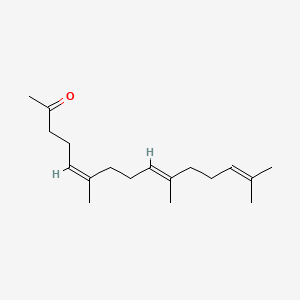
![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)
